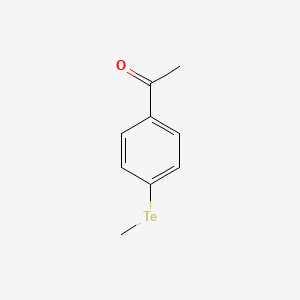
Acetophenone, 4'-(methyltelluryl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Methyltelluro)phenyl]ethanone is an organotellurium compound with the molecular formula C9H10OTe. This compound is characterized by the presence of a tellurium atom bonded to a phenyl ring, which is further connected to an ethanone group.
Vorbereitungsmethoden
The synthesis of 1-[4-(Methyltelluro)phenyl]ethanone typically involves the reaction of 4-bromophenyl ethanone with methyltellurium reagents. One common method includes the use of methyltellurium trichloride (MeTeCl3) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the tellurium compound .
laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes .
Analyse Chemischer Reaktionen
1-[4-(Methyltelluro)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form tellurium dioxide (TeO2) using oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: The compound can be reduced to form the corresponding telluride using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tellurium dioxide, while reduction results in the formation of tellurides .
Wissenschaftliche Forschungsanwendungen
1-[4-(Methyltelluro)phenyl]ethanone has several scientific research applications, including:
Organic Synthesis: The compound is used as a precursor in the synthesis of more complex organotellurium compounds, which are valuable intermediates in organic chemistry.
Materials Science:
Biological Studies: Organotellurium compounds, including 1-[4-(Methyltelluro)phenyl]ethanone, are investigated for their potential biological activities, such as antioxidant and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-[4-(Methyltelluro)phenyl]ethanone is primarily related to the reactivity of the tellurium atom. Tellurium can form various oxidation states, which allows the compound to participate in redox reactions. In biological systems, the compound may interact with cellular thiols, leading to the formation of tellurium-thiol complexes. These interactions can modulate cellular redox status and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Methyltelluro)phenyl]ethanone can be compared with other organotellurium compounds, such as:
Diphenyl ditelluride (Ph2Te2): This compound contains two phenyl groups bonded to tellurium atoms and is known for its antioxidant properties.
Tellurium dioxide (TeO2): A simple inorganic tellurium compound used in glass and ceramics production.
Methyltellurium trichloride (MeTeCl3): A reagent used in the synthesis of various organotellurium compounds.
The uniqueness of 1-[4-(Methyltelluro)phenyl]ethanone lies in its specific structure, which combines a phenyl ring with an ethanone group and a tellurium atom. This unique combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
32294-61-4 |
|---|---|
Molekularformel |
C9H10OTe |
Molekulargewicht |
261.8 g/mol |
IUPAC-Name |
1-(4-methyltellanylphenyl)ethanone |
InChI |
InChI=1S/C9H10OTe/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3 |
InChI-Schlüssel |
APCYRPGWWDFXGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)[Te]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
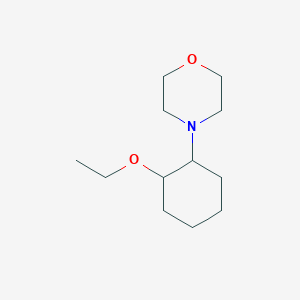
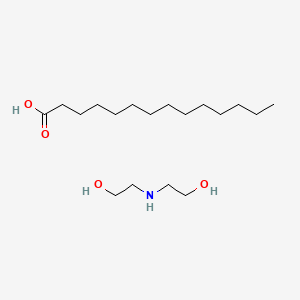
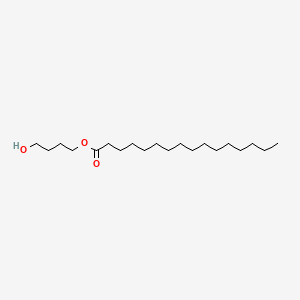
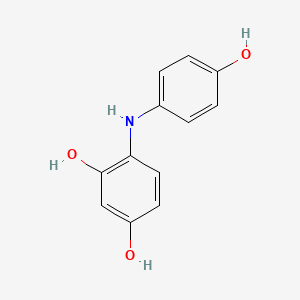
![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)
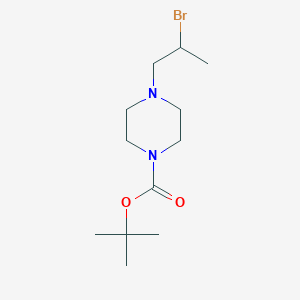
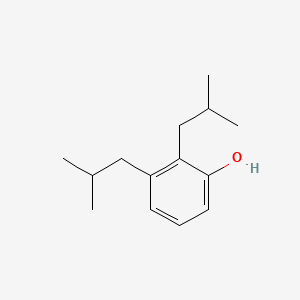
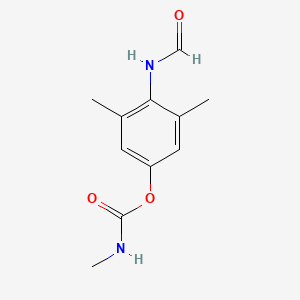
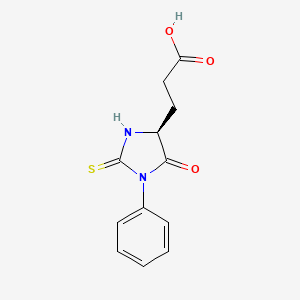
![[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride](/img/structure/B13819901.png)
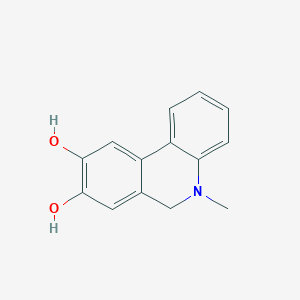
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B13819915.png)
![(E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B13819931.png)
